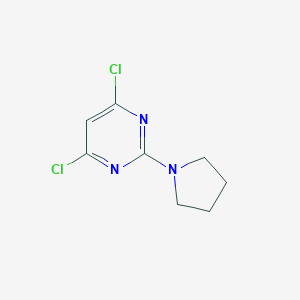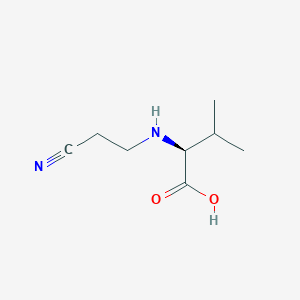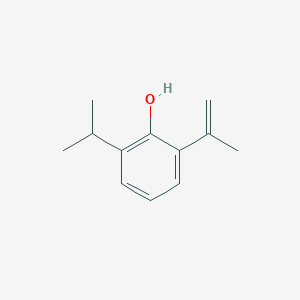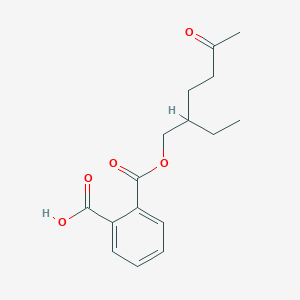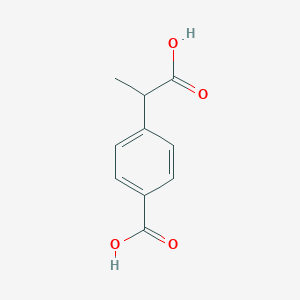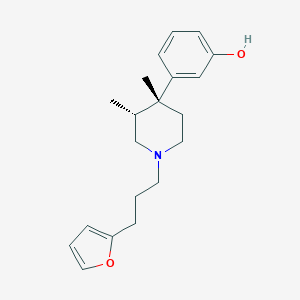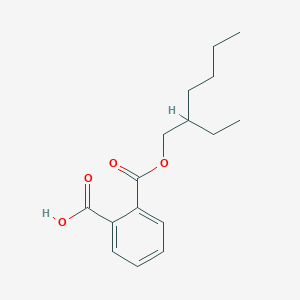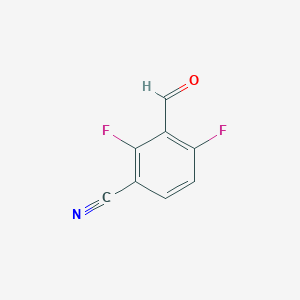
2,4-Difluoro-3-formylbenzonitrile
概要
説明
2,4-Difluoro-3-formylbenzonitrile (DFBN) is an organic compound with a wide range of applications in organic chemistry, medicinal chemistry, and materials science. This compound has been studied for its ability to act as a catalyst for various reactions, as well as for its potential use as a drug and a building block for drug synthesis. DFBN is an important intermediate in the synthesis of many pharmaceuticals and other compounds.
科学的研究の応用
Environmental Degradation
The study by Liu and Avendaño (2013) provides insights into the microbial degradation of polyfluoroalkyl chemicals, a category to which 2,4-Difluoro-3-formylbenzonitrile can be related due to its fluorinated structure. This research is crucial for understanding how these chemicals break down in the environment, leading to the formation of perfluoroalkyl carboxylic acids and sulfonic acids, compounds known for their persistence and toxic profiles (Liu & Avendaño, 2013).
Chemical Sensing
Roy (2021) discusses the application of 4-Methyl-2,6-diformylphenol, a compound structurally related to this compound, as a platform for developing chemosensors. These sensors are capable of detecting a variety of analytes with high selectivity and sensitivity, showcasing the potential for this compound derivatives in chemical sensing technologies (Roy, 2021).
Synthesis and Material Science
Shen et al. (2015) review recent advances in C-F bond activation of aliphatic fluorides, including compounds similar to this compound. This research is vital for the development of new fluorinated building blocks, showcasing the compound's role in the synthesis of new materials with potential applications in various industries, including pharmaceuticals and agrochemicals (Shen et al., 2015).
Environmental Science
The work by Du et al. (2014) on the adsorption behavior and mechanism of perfluorinated compounds provides a foundation for understanding how compounds like this compound interact with adsorbents, which is essential for the development of technologies aimed at removing these compounds from water and wastewater (Du et al., 2014).
Safety and Hazards
特性
IUPAC Name |
2,4-difluoro-3-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO/c9-7-2-1-5(3-11)8(10)6(7)4-12/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONFDGCKTXJMSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B134448.png)
